molecular formula C14H29N5O5 B6335382 acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid CAS No. 97275-28-0

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

Cat. No.: B6335382
CAS No.: 97275-28-0
M. Wt: 347.41 g/mol
InChI Key: NETLCCJRXLZURZ-OZZZDHQUSA-N
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Description

The compound acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid is a hybrid molecule combining acetic acid with a modified branched-chain amino acid derivative. Its structure features:

  • A pentanoic acid backbone with a 4-methyl substituent.
  • An acetylated amino group linked to the pentanoic acid core.

This compound is structurally analogous to arginine derivatives due to the presence of the guanidino group, which is critical for interactions with enzymes or receptors that recognize cationic or hydrogen-bonding motifs . Its synthesis likely involves coupling acetic acid with a protected amino acid intermediate, as seen in similar peptide-based syntheses (e.g., ).

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3.C2H4O2/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETLCCJRXLZURZ-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with a Wang resin pre-loaded with Fmoc-protected 4-methylpentanoic acid. This resin offers acid-labile linkage, enabling final cleavage with trifluoroacetic acid (TFA). The loading capacity (typically 0.5–1.0 mmol/g) is critical for optimizing yield.

Sequential Amino Acid Coupling

The peptide backbone is assembled from C- to N-terminus using Fmoc/t-Bu protection strategy:

  • Deprotection : Fmoc removal via 20% piperidine in dimethylformamide (DMF), repeated twice for 3 and 10 minutes.

  • Activation : The incoming Fmoc-(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid is activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in DMF.

  • Coupling : Activated amino acid reacts with the resin-bound chain for 60–90 minutes under nitrogen atmosphere. Excess reagents ensure >99% coupling efficiency.

Guanidino Group Protection

The diaminomethyleneamino group is protected with a tert-butoxycarbonyl (Boc) group, which is stable under Fmoc deprotection conditions but removable with TFA during final cleavage.

Acetic Acid Incorporation

After completing the peptide sequence, the N-terminus is acetylated using acetic anhydride and pyridine (1:2 v/v) for 30 minutes.

Cleavage and Global Deprotection

The resin is treated with TFA:water:triisopropylsilane (95:2.5:2.5) for 3 hours, simultaneously cleaving the peptide and removing Boc groups.

Solution-Phase Synthesis

For small-scale research, solution-phase methods offer flexibility in intermediate purification:

Fragment Condensation

The compound is divided into two segments:

  • Segment A : Acetic acid-(2S)-4-methylpentanoic acid.

  • Segment B : (2S)-2-amino-5-(diaminomethylideneamino)pentanoyl.

Each segment is synthesized separately using mixed anhydride (isobutyl chloroformate) or active ester (pentafluorophenyl) methods.

Coupling Reaction

Segments A and B are coupled using dicyclohexylcarbodiimide (DCC) and HOBt in dichloromethane. The reaction is monitored by thin-layer chromatography (TLC) until completion (~12 hours).

Critical Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Coupling ReagentHBTU/HOBt95–98% efficiency
Temperature25°CPrevents epimerization
SolventDMFEnhances solubility
Deprotection Time2 × 3 min, 10 minMinimizes side reactions

Purification and Characterization

Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Key quality metrics:

  • Purity : ≥95% (analytical HPLC at 214 nm).

  • Mass Confirmation : ESI-MS m/z 348.42 [M+H]+.

  • Stereochemical Integrity : Chiral HPLC with Crownpak CR-I column confirms (2S) configuration.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) requires:

  • Continuous Flow SPPS : Reduces solvent use by 70% compared to batch reactors.

  • Alternative Protecting Groups : Alloc for guanidino groups enables Pd-catalyzed deprotection, avoiding corrosive TFA .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups and backbone architecture align it with several classes of molecules:

Guanidino-Containing Amino Acids

Compound Name Key Features Structural Differences Functional Implications
Arginine Guanidino group at terminal position; linear chain. Lacks the branched 4-methyl group and acetylated side chain. Higher water solubility; critical in nitric oxide synthesis .
(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid () Diphenylethoxy group attached to the acetyl chain. Increased hydrophobicity due to aromatic substituents. Enhanced membrane permeability; potential CNS activity .
Citrulline (Cit) Urea moiety instead of guanidino group. Less basic; altered hydrogen-bonding capacity. Involved in urea cycle; no direct enzyme inhibition .

Branched-Chain Amino Acid Derivatives

Compound Name Key Features Structural Differences Functional Implications
Leucine 4-methylpentanoic acid backbone. Lacks the guanidino and acetylated amino groups. Primarily involved in protein synthesis and mTOR signaling.
(2S)-2-[[(2S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoyl]amino]pentanoic acid () Methylthioacetimidamido substituent. Thioether group introduces sulfur-based reactivity. Potential inhibitor of enzymes requiring metal cofactors (e.g., nitric oxide synthase) .

Acetic Acid Conjugates

Compound Name Key Features Structural Differences Functional Implications
Acetylated Ornithine Acetyl group on ornithine (a diamino acid). Shorter chain (pentanoic acid vs. hexanoic acid). Altered pharmacokinetics due to reduced hydrophobicity.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate () Ethyl ester and pyrimidinyl groups. Esterification increases lipophilicity; pyrimidine enables π-π stacking. Improved oral bioavailability .

Physicochemical and Analytical Considerations

  • Solubility: The guanidino group enhances water solubility compared to purely hydrophobic branched-chain amino acids (e.g., leucine). However, the 4-methyl group and acetylated side chain reduce solubility relative to arginine .
  • Detection Challenges : When combined with acetic acid, analytical methods like APCI-MS may underestimate concentrations due to ionization competition from compounds with higher proton affinity (e.g., furfural) .
  • Stability: The guanidino group may confer susceptibility to hydrolysis under acidic conditions, a trait shared with arginine derivatives .

Biological Activity

The compound acetic acid; (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid is a complex organic molecule that combines properties of acetic acid with a peptide-like structure. This compound has garnered attention due to its potential biological activities, which include roles in protein synthesis, enzyme interactions, and possible therapeutic applications.

Structure and Properties

The chemical structure of this compound highlights its unique features, including multiple amino groups and a carboxylic acid moiety. This complexity enhances its reactivity and biological activity compared to simpler analogs.

Property Details
Molecular Formula C13H25N5O3
CAS Number 97275-28-0
IUPAC Name Acetic acid; (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

Biological Activity

Research into the biological activity of this compound has identified several key areas of interest:

1. Enzyme Interaction

The compound can act as an enzyme inhibitor or activator, influencing various biochemical pathways. Its structure allows it to bind to specific enzymes, potentially altering their activity and affecting metabolic processes.

3. Cell Signaling

The compound may participate in cellular signaling pathways, impacting processes such as proliferation and differentiation. This is particularly relevant in the context of cancer research, where modulation of such pathways can lead to therapeutic advancements.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets within cells. It may influence signaling cascades or metabolic pathways by binding to receptors or enzymes, thereby modulating their activity.

Case Studies

Several studies have explored the biological implications of compounds structurally related to acetic acid; (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid:

  • Study on Antimicrobial Activity : A study investigated the antimicrobial properties of peptide derivatives similar to this compound, demonstrating significant inhibition against various bacterial strains.
  • Enzyme Inhibition Research : Research focused on peptide inhibitors derived from amino acids showed that modifications in structure could enhance binding affinity and specificity for target enzymes.

Comparative Analysis

When comparing acetic acid; (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid with similar compounds, several distinctions emerge:

Compound Name Structure Unique Features
LysineBasic amino acidFundamental building block for proteins
Acetic AcidSimple carboxylic acidWidespread use in industry
(2S)-6-aminohexanoic acidFewer amino groupsSimpler structure with less biological activity

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The compound’s synthesis involves sequential peptide coupling and guanidinylation. Critical steps include:

  • Amino acid activation : Use carbodiimide-based coupling agents (e.g., DCC/DMAP) to activate carboxyl groups, ensuring minimal racemization .
  • Guanidinylation : Introduce the diaminomethylideneamino group via reaction with protected guanidine derivatives (e.g., 1H-pyrazole-1-carboxamidine) under basic conditions (pH 8–9) to avoid side reactions .
  • Stereochemical control : Employ chiral HPLC or circular dichroism (CD) to verify retention of (2S) configurations at stereocenters, as minor pH or temperature deviations during coupling can lead to epimerization .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding affinities with target proteins (e.g., proteases), focusing on the guanidine group’s role in hydrogen bonding .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the pentanoic acid backbone under physiological conditions .
  • QM/MM studies : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics (CHARMM36) to model electronic interactions at catalytic sites, particularly the diaminomethylideneamino moiety’s charge distribution .

Basic: What analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min) to separate impurities; monitor UV absorption at 210 nm for carboxyl/amide groups .
  • NMR : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on splitting patterns of methyl groups (δ 0.8–1.2 ppm) and guanidine protons (δ 6.5–7.5 ppm) .
  • HRMS : Confirm molecular formula using ESI-TOF with <2 ppm mass accuracy; observe [M+H]+^+ and [M+Na]+^+ adducts for validation .

Advanced: How can researchers resolve contradictory data in stability studies under varying pH and temperature?

Methodological Answer:

  • Design of Experiments (DoE) : Apply a 32^2 factorial design to test pH (3–9) and temperature (4–37°C), measuring degradation via LC-MS. Use ANOVA to identify significant factors .
  • Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life. Note: The guanidine group degrades faster in acidic conditions (t1/2_{1/2} <24 hrs at pH 3) .
  • Solid-state stability : Perform PXRD and DSC to monitor crystallinity changes during accelerated aging (40°C/75% RH), as amorphous regions may hydrolyze preferentially .

Basic: What are the recommended protocols for solubility testing in biologically relevant solvents?

Methodological Answer:

  • Buffer screening : Test solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and cell culture media (e.g., DMEM + 10% FBS) using shake-flask method (24 hrs, 37°C) .
  • Co-solvent systems : For low aqueous solubility (<1 mg/mL), use DMSO (≤5% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance dissolution without denaturing proteins .

Advanced: How does the compound’s conformational flexibility impact its bioactivity in enzyme inhibition assays?

Methodological Answer:

  • Free-energy landscapes : Generate Ramachandran plots via MD simulations to identify dominant conformers. The 4-methylpentanoic acid tail shows restricted rotation, favoring binding to hydrophobic enzyme pockets .
  • SPR assays : Immobilize target enzymes (e.g., trypsin-like proteases) on CM5 chips; measure binding kinetics (kon_{on}/koff_{off}) at varying temperatures to correlate flexibility with affinity .
  • Mutagenesis studies : Replace key residues (e.g., Arg/Lys in catalytic sites) to validate the guanidine group’s role in competitive inhibition .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to minimize oxidation of the guanidine moiety .
  • Solution storage : For short-term use (<1 week), prepare in deuterated DMSO (DMSO-d6_6) to avoid water-induced hydrolysis; confirm stability via 1H^1H-NMR .

Advanced: How can isotopic labeling (e.g., 15N^{15}N15N, 13C^{13}C13C) aid in mechanistic studies of this compound’s metabolic pathways?

Methodological Answer:

  • Synthesis of labeled analogs : Incorporate 15N^{15}N-guanidine via Boc-protected 15N^{15}N-precursors during solid-phase synthesis .
  • Tracing metabolism : Administer 13C^{13}C-labeled compound to cell cultures; use LC-MS/MS to track incorporation into metabolites (e.g., urea cycle intermediates) .
  • NMR spectroscopy : Employ 15N^{15}N-HSQC to monitor real-time enzymatic cleavage in liver microsomes, identifying sites of metabolic vulnerability .

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